molecular formula C8H7N3 B110992 Quinazolin-6-amine CAS No. 101421-72-1

Quinazolin-6-amine

Numéro de catalogue: B110992
Numéro CAS: 101421-72-1
Poids moléculaire: 145.16 g/mol
Clé InChI: XFGPXURFKAUHQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quinazolin-6-amine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Quinazolin-6-amine typically involves the cyclization of anthranilamide derivatives. One common method is the reaction of anthranilamide with formamide under reflux conditions to yield this compound. Another approach involves the use of 2-aminobenzonitrile as a starting material, which undergoes cyclization in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the starting materials are subjected to controlled reaction conditions. The use of microwave-assisted synthesis and metal-catalyzed reactions has also been explored to enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Quinazolin-6-amine undergoes various chemical reactions, including:

    Oxidation: Oxidation of this compound can lead to the formation of quinazoline-6-oxide.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinazoline derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups at the 6-amino position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: Quinazoline-6-oxide

    Reduction: Dihydroquinazoline derivatives

    Substitution: Various substituted quinazoline derivatives

Applications De Recherche Scientifique

Quinazolin-6-amine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: this compound derivatives have been studied for their antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound has shown promise in the development of anticancer agents, particularly as inhibitors of tyrosine kinases.

    Industry: this compound is used in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of Quinazolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives of this compound act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound derivatives can disrupt the proliferation of cancer cells and induce apoptosis.

Comparaison Avec Des Composés Similaires

    Quinazolin-4-amine: Another quinazoline derivative with similar biological activities.

    Quinazolin-2-amine: Known for its antimicrobial properties.

    Quinazolin-6-ol: Exhibits antioxidant and anti-inflammatory activities.

Uniqueness: Quinazolin-6-amine is unique due to its specific substitution at the 6-amino position, which imparts distinct chemical and biological properties. This substitution allows for the development of a wide range of derivatives with potential therapeutic applications, particularly in the field of oncology.

Activité Biologique

Quinazolin-6-amine is a member of the quinazoline family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound and its derivatives have been studied for their potential therapeutic effects, particularly in cancer treatment, antibacterial applications, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by various research findings and data tables.

Overview of this compound

This compound is characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. This unique structure allows for various substitutions that can enhance its biological properties. The compound has been synthesized in multiple studies, often leading to the development of novel derivatives with improved efficacy against various diseases.

1. Anticancer Activity

This compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and apoptosis induction.

  • Mechanism of Action : this compound derivatives have been shown to interfere with the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for tumor growth and survival. For instance, certain derivatives demonstrated IC50 values ranging from 0.36 to 40.90 µM against breast cancer cell lines, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
Compound 10MDA-MB-231 (breast cancer)0.36
Compound 19Various cancer lines40.90

2. Antibacterial Activity

This compound and its derivatives have also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In a study evaluating various quinazoline derivatives, compounds featuring an amino group at the 6-position displayed enhanced antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 µg/mL against resistant strains such as MRSA .
CompoundBacterial StrainMIC (µg/mL)
Compound 30S. aureus1
Compound 12E. faecalis16

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

  • Experimental Evidence : In vitro studies on lipopolysaccharide-induced macrophages revealed that certain quinazoline derivatives significantly reduced TNF-α and IL-6 release in a dose-dependent manner .
CompoundCytokine Inhibition (%)
Compound 6mTNF-α: 80%
Compound 6qIL-6: 75%

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly influenced by its structural modifications. SAR studies have indicated that specific substituents at particular positions on the quinazoline ring can enhance or diminish its biological efficacy.

  • Substituent Effects : Bulky groups at the acetamide moiety are essential for maintaining high biological activity.
  • Linker Variations : The presence of linkers such as ester or amide between phenyl rings and the quinazoline core can improve selectivity for COX enzymes, enhancing anti-inflammatory effects .

Case Study 1: Anticancer Screening

A series of novel quinazolinone-sulphonamide derivatives were synthesized and screened against various cancer cell lines, including hepatocellular carcinoma and cervical cancer. All tested compounds exhibited significant cytotoxicity compared to standard treatments like gefitinib .

Case Study 2: Antibacterial Evaluation

In another study focusing on antibacterial properties, several synthesized quinazolines were tested against drug-resistant bacterial strains. The results highlighted the effectiveness of compounds with specific functional groups in combating resistant infections .

Propriétés

IUPAC Name

quinazolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGPXURFKAUHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343356
Record name quinazolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101421-72-1
Record name 6-Quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101421-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name quinazolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Aminoquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

SnCl2 (8.5 g) dissolved in 8.5 mL of conc. HCl was added to the solution of 6-nitroquinazoline in 42.5 mL of 6 N HCl at 0° C. The reaction mixture was neutralized with KOH 10 minutes later and then extracted with diethyl ether (Et2O) and EtOAc. The product 6-aminoquinazoline was obtained (0.67 g) after the removal of the solvent.
Name
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
42.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinazolin-6-amine
Reactant of Route 2
Quinazolin-6-amine
Reactant of Route 3
Reactant of Route 3
Quinazolin-6-amine
Reactant of Route 4
Quinazolin-6-amine
Reactant of Route 5
Quinazolin-6-amine
Reactant of Route 6
Reactant of Route 6
Quinazolin-6-amine
Customer
Q & A

Q1: What is the significance of this copper-catalyzed approach for synthesizing quinazolin-6-amine analogs?

A1: This research [] presents a novel method for synthesizing benzo[4,5]imidazo[1,2-c]quinazolin-6-amines, a type of this compound analog. The copper-catalyzed C–N coupling and cyclization strategy offers a more efficient and potentially scalable alternative to traditional synthetic routes. The reaction utilizes readily available starting materials like 2-(2-bromophenyl)benzimidazoles and cyanamide and employs milder reaction conditions, making it a potentially valuable tool in organic synthesis.

Q2: Can you elaborate on the proposed reaction mechanism for this synthesis?

A2: The researchers propose a three-step mechanism for the synthesis []. Initially, copper iodide (CuI) catalyzes the coupling of 2-(2-bromophenyl)benzimidazoles with cyanamide, forming an intermediate. This intermediate then undergoes intramolecular C–N bond formation to create a cyclic structure. Finally, tautomerization occurs, resulting in the formation of the desired benzo[4,5]imidazo[1,2-c]this compound product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.